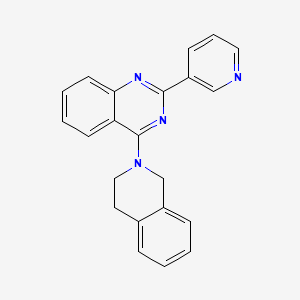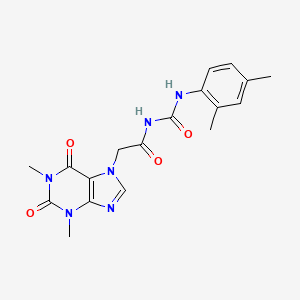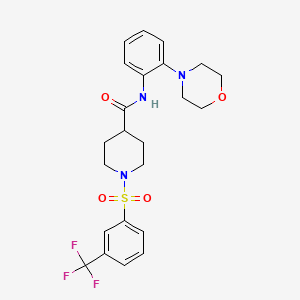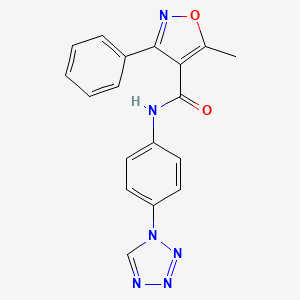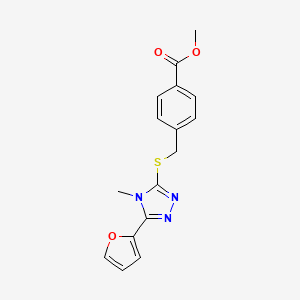
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound that features a furan ring, a triazole ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and triazole rings can play crucial roles in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate: Lacks the methyl group on the triazole ring.
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzoate: Contains an ethyl group instead of a methyl group.
Uniqueness
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both furan and triazole rings makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
methyl 4-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H15N3O3S/c1-19-14(13-4-3-9-22-13)17-18-16(19)23-10-11-5-7-12(8-6-11)15(20)21-2/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
CZIMDNOIKFUUGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


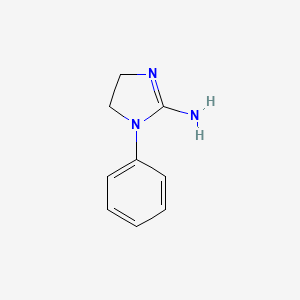
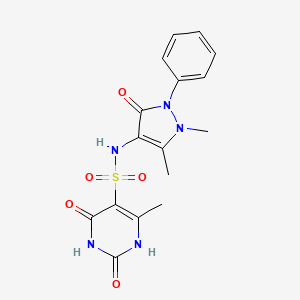
![2-[3-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B10816545.png)
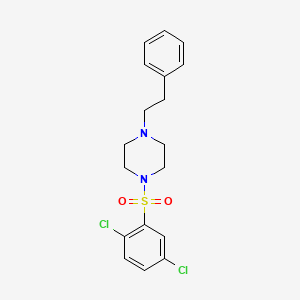
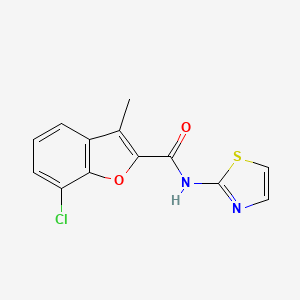
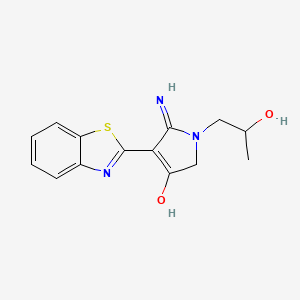
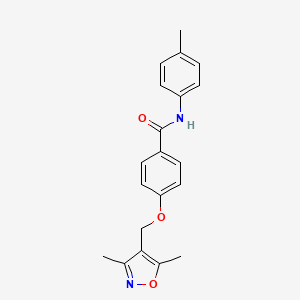
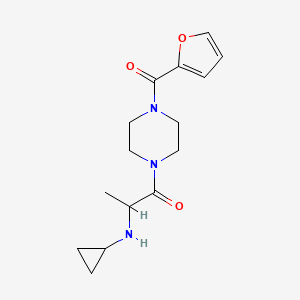
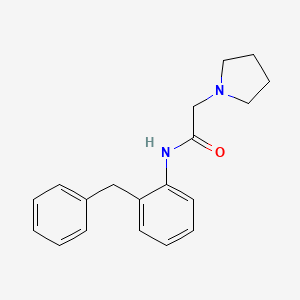
![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)
